
Glutaminasa C-IN-1
Descripción general
Descripción
- La Glutaminasa C-IN-1 (Compuesto 968) es un inhibidor alostérico de la Glutaminasa C (GAC).
- Inhibe selectivamente el crecimiento de las células cancerosas sin afectar las contrapartes celulares normales .
- La estructura química de la this compound se muestra a continuación: !this compound Chemical Structure
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Cancer Therapy Development
- Targeting Glutamine Addiction : Glutaminase C-IN-1 has been studied for its potential to enhance the efficacy of existing cancer treatments by targeting the metabolic vulnerabilities of cancer cells. Inhibiting glutaminase C can sensitize tumors to chemotherapy and immunotherapy, particularly when combined with agents that target immune checkpoints like PD-L1 .
- Clinical Trials : Compounds derived from the same class as Glutaminase C-IN-1, such as CB-839, are currently undergoing clinical trials. These trials aim to evaluate their effectiveness in treating various solid tumors and hematological malignancies .
-
Metabolomic Studies
- Pharmacometabolomics : Research has demonstrated that treatment with Glutaminase C-IN-1 alters the metabolomic profiles of cancer cells. For instance, studies have shown significant changes in the levels of key metabolites such as glutamate and alpha-ketoglutarate upon treatment, indicating a disruption in the TCA cycle and overall cellular metabolism .
- Biodistribution Studies : Recent studies utilizing positron emission tomography (PET) with radiolabeled variants of glutaminase inhibitors have provided insights into their pharmacokinetics and biodistribution in vivo. Such studies help elucidate how these compounds behave in biological systems, which is crucial for optimizing their therapeutic use .
-
Neuroscience Applications
- Cognitive Function Studies : Overexpression of glutaminase C has been linked to cognitive deficits and synaptic dysfunction. Investigating how Glutaminase C-IN-1 affects these pathways can provide insights into potential therapeutic strategies for neurodegenerative diseases or cognitive impairments associated with cancer treatments .
Case Studies
Mecanismo De Acción
- La Glutaminasa C-IN-1 se dirige a la Glutaminasa C (GAC), una enzima involucrada en el metabolismo de la glutamina.
- Al inhibir la GAC, interrumpe la utilización de glutamina en las células cancerosas, lo que dificulta su crecimiento.
Análisis Bioquímico
Biochemical Properties
Glutaminase C-IN-1 interacts with the enzyme glutaminase, inhibiting its activity . This interaction affects the conversion of glutamine to glutamate, a critical step in glutaminolysis . Glutaminase C-IN-1 is an allosteric inhibitor, meaning it binds to a site on the glutaminase enzyme different from the active site, changing the enzyme’s conformation and reducing its activity .
Cellular Effects
The inhibition of glutaminase by Glutaminase C-IN-1 has significant effects on various types of cells. It has been shown to induce cell cycle arrest at the G1 phase, increase the production of cellular reactive oxygen species (ROS), and promote cellular stress and cancer cell apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Glutaminase C-IN-1 involves binding interactions with the glutaminase enzyme. This binding leads to enzyme inhibition, changes in gene expression, and alterations in cellular metabolic pathways . The binding of Glutaminase C-IN-1 to glutaminase is allosteric, meaning it occurs at a site other than the enzyme’s active site, leading to changes in the enzyme’s conformation and activity .
Temporal Effects in Laboratory Settings
The effects of Glutaminase C-IN-1 change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited, it is known that the compound’s effects on cell cycle progression and ROS production occur over time .
Dosage Effects in Animal Models
While specific information on dosage effects of Glutaminase C-IN-1 in animal models is limited, it is known that the compound’s effects on cell cycle progression and ROS production are dose-dependent .
Metabolic Pathways
Glutaminase C-IN-1 is involved in the metabolic pathway of glutaminolysis . By inhibiting glutaminase, Glutaminase C-IN-1 affects the conversion of glutamine to glutamate, a critical step in this pathway .
Transport and Distribution
Given its role as a glutaminase inhibitor, it is likely that it interacts with the same transporters and binding proteins as glutamine and glutamate .
Subcellular Localization
Glutaminase, the enzyme that Glutaminase C-IN-1 inhibits, is known to be localized in the mitochondria . Therefore, it is likely that Glutaminase C-IN-1 also localizes to the mitochondria to exert its inhibitory effects.
Métodos De Preparación
- Las rutas sintéticas y las condiciones de reacción para la Glutaminasa C-IN-1 no están ampliamente documentadas en la literatura disponible.
- Los métodos de producción industrial pueden implicar procesos patentados.
Análisis De Reacciones Químicas
- Es probable que la Glutaminasa C-IN-1 experimente diversas reacciones, pero los detalles específicos son escasos.
- Los reactivos y las condiciones comunes utilizados en estas reacciones permanecen sin revelar.
- Los principales productos formados a partir de estas reacciones no están bien documentados.
Comparación Con Compuestos Similares
- Los inhibidores de la Glutaminasa son un área de investigación en crecimiento.
- La singularidad de la Glutaminasa C-IN-1 radica en su acción selectiva contra las células cancerosas.
- Compuestos similares incluyen otros inhibidores de la glutaminasa como BPTES y CB-839.
Actividad Biológica
Glutaminase C (GAC), an enzyme involved in glutamine metabolism, has garnered attention for its role in cancer biology and neurodegenerative diseases. This article focuses on the biological activity of GAC, particularly the compound Glutaminase C-IN-1, which is being explored as a potential therapeutic agent.
Overview of Glutaminase C
GAC catalyzes the hydrolysis of glutamine to glutamate, playing a crucial role in cellular metabolism, particularly in cancer cells that exhibit "glutamine addiction" for growth and survival. Elevated levels of GAC have been associated with various cancers, including non-small cell lung cancer (NSCLC) and breast cancer, where it contributes to increased metabolic demands and tumor progression .
The enzymatic activity of GAC is regulated by phosphorylation and oligomerization. GAC can self-assemble into a supratetrameric structure that is essential for its activity. Phosphate ions play a significant role in converting inactive dimers into active tetramers, enhancing its enzymatic function .
Key Reaction:
Biological Activity of Glutaminase C-IN-1
Glutaminase C-IN-1 is an inhibitor specifically targeting GAC. Its biological activity has been evaluated in various studies:
- Antitumor Effects : In vitro studies have demonstrated that Glutaminase C-IN-1 effectively reduces the proliferation of cancer cell lines by inhibiting GAC activity, leading to decreased glutamate levels and subsequent metabolic disruption in tumor cells .
- Neurotoxicity : Research indicates that elevated GAC levels in microglia can lead to neurotoxic effects, particularly in the context of HIV infection and Alzheimer's disease. Inhibiting GAC may mitigate these effects by reducing glutamate-induced excitotoxicity .
Cancer Models
In preclinical models, Glutaminase C-IN-1 has shown promise as an adjunct therapy alongside existing cancer treatments. For instance:
- Study on NSCLC : In NSCLC cell lines, treatment with Glutaminase C-IN-1 resulted in a significant decrease in cell viability and increased apoptosis rates compared to untreated controls .
- Combination Therapy : The compound has been tested in combination with immune checkpoint inhibitors, enhancing their efficacy by reducing tumor metabolic support through GAC inhibition .
Neurodegenerative Models
In studies involving transgenic mice models with GAC overexpression:
- Cognitive Impairment : Mice exhibited learning deficits correlating with elevated GAC levels and neuroinflammation. Treatment with Glutaminase C-IN-1 showed improvement in cognitive functions by normalizing glutamate levels .
Data Table: Summary of Biological Activity
Study Focus | Model Type | Key Findings |
---|---|---|
NSCLC | Cell Lines | Decreased viability with Glutaminase C-IN-1 |
Combination Therapy | Tumor Models | Enhanced efficacy of immune checkpoint inhibitors |
Neurotoxicity | Transgenic Mice | Improved cognitive function with GAC inhibition |
Propiedades
IUPAC Name |
5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRRJQWRZFDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389215 | |
Record name | CHEBI:60279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311795-38-7 | |
Record name | CHEBI:60279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.